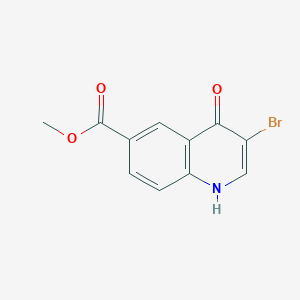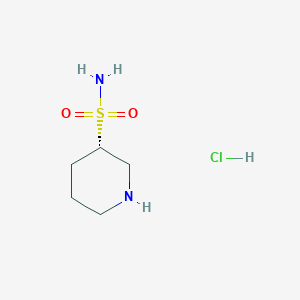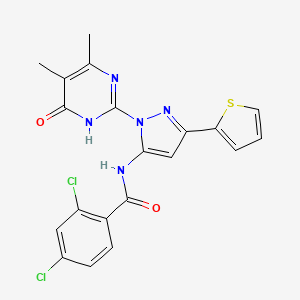![molecular formula C9H8Cl2N2O2 B2668231 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride CAS No. 2138155-01-6](/img/structure/B2668231.png)
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrrolopyridines. It is characterized by a pyrrolopyridine core structure with a chlorine atom at the 5-position and an acetic acid moiety at the 3-position. This compound is often used in scientific research due to its potential biological and medicinal properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a pyrrole derivative, followed by chlorination and subsequent functionalization with acetic acid. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions: 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological context.
類似化合物との比較
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar core structure but lacks the acetic acid moiety.
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol: Similar core structure with an ethanol group instead of acetic acid.
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid: Similar core structure with a propanoic acid moiety.
Uniqueness: 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride is unique due to its specific acetic acid functional group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.ClH/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8;/h2-4,11H,1H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBELULCYNJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)


![3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B2668155.png)
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)


![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)
